

Application Notes and Protocols: Cefoxazole Disk Diffusion Assay Methodology

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Compound of Interest

Compound Name: Cefoxazole

Cat. No.: B1200260

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Introduction

The **cefoxazole** disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized in vitro susceptibility testing procedure used to determine the susceptibility of clinically significant bacteria to **cefoxazole**. This method is crucial for guiding appropriate antimicrobial therapy. The principle of the test involves placing a filter paper disk impregnated with a specific concentration of **cefoxazole** onto an agar plate inoculated with a standardized bacterial suspension. As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant. This document provides a detailed protocol for performing the **cefoxazole** disk diffusion assay in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]

Principle of the Method

The Kirby-Bauer disk diffusion method is based on the principle of antibiotic diffusion from a paper disk into an agar medium.[3][4] An agar plate is uniformly inoculated with a standardized suspension of the test bacterium. A paper disk containing a known amount of **cefoxazole** (typically 30 µg) is then placed on the agar surface. The antibiotic diffuses outward from the disk, creating a circular gradient of antibiotic concentration in the agar. The concentration of the antibiotic is highest near the disk and decreases with distance.[3] Following incubation, a clear circular zone of no growth, known as the zone of inhibition, will be visible around the disk if the bacteria are susceptible to the antibiotic. The diameter of this zone is inversely proportional to

the minimum inhibitory concentration (MIC) of the antibiotic for that particular organism. This diameter is measured and compared to standardized interpretive charts to determine the susceptibility of the organism.[3]

Materials and Reagents

- **Cefoxazole** (FOX) antimicrobial susceptibility test disks (30 µg)
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
- Tryptic Soy Broth (TSB) or equivalent
- Sterile saline
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Calipers or a ruler for measuring zone diameters
- Quality control (QC) strains:
 - *Escherichia coli* ATCC® 25922™
 - *Staphylococcus aureus* subsp. *aureus* ATCC® 25923™
- Test organism (pure culture on an 18-24 hour agar plate)
- Vortex mixer
- Spectrophotometer or turbidity meter (optional)

Experimental Protocol

Inoculum Preparation

- Colony Selection: From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.[5][6]
- Suspension: Transfer the selected colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.[4]
- Turbidity Adjustment: Vortex the broth culture thoroughly to create a smooth suspension. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer (the suspension should have an absorbance of 0.08 to 0.13 at 625 nm). This corresponds to a bacterial concentration of approximately 1.5×10^8 CFU/mL.[6]

Inoculation of the Agar Plate

- Swab Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[4]
- Removal of Excess Inoculum: Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid.[5]
- Streaking: Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[4][5]
- Final Sweep: Run the swab around the entire rim of the agar plate.
- Drying: Allow the agar surface to dry for 3 to 5 minutes, but no longer than 15 minutes, before applying the disks.[4]

Application of Cefoxazole Disks

- Disk Placement: Aseptically apply a 30 µg **cefoxazole** disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[5][7]
- Adherence: Gently press the disk down to ensure complete contact with the agar surface. Once a disk is placed, do not move it, as diffusion of the antibiotic begins immediately.[5]

- Spacing: If multiple disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.[4]

Incubation

- Incubation Conditions: Invert the plates and place them in an incubator set at $35 \pm 2^{\circ}\text{C}$ within 15 minutes of disk application.[4][5]
- Incubation Time: Incubate the plates for 16 to 18 hours.

Measurement and Interpretation

- Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[3] Measurements should be taken from the underside of the plate against a dark, non-reflective background.
- Interpretation: Compare the measured zone diameter to the interpretive criteria provided by the latest CLSI M100 document to determine if the organism is susceptible (S), intermediate (I), or resistant (R) to **cefoxazole**.

Quality Control

Quality control must be performed on each new lot of Mueller-Hinton agar and **cefoxazole** disks. Additionally, routine QC should be performed daily or weekly, depending on laboratory protocols. The following standard QC strains should be tested using the same procedure as the test isolates.

Quality Control Strain	Cefoxazole Disk Potency	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™	30 µg	23 - 29
Staphylococcus aureus subsp. aureus ATCC® 25923™	30 µg	23 - 29

Interpretation of Results

The interpretation of the zone of inhibition for **cefoxazole** is dependent on the organism being tested. The following tables provide the CLSI interpretive criteria for **cefoxazole** against various organisms.

Interpretive Criteria for *Staphylococcus aureus* and *Staphylococcus lugdunensis*

Zone Diameter (mm)	Interpretation
≥ 22	Susceptible
≤ 21	Resistant

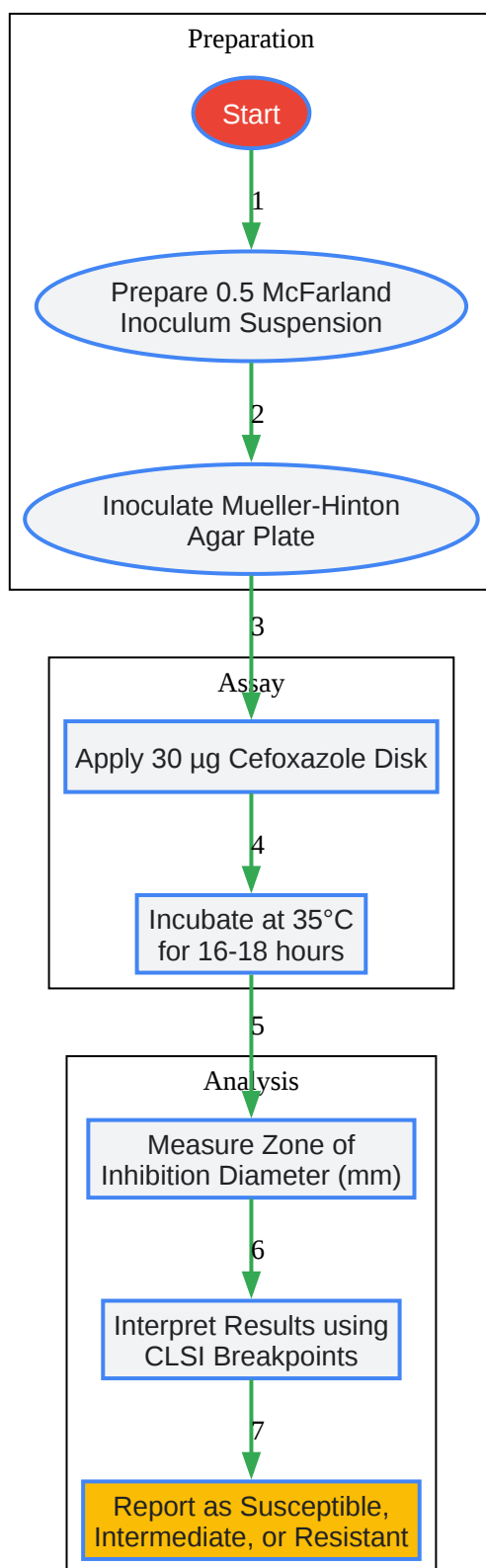
Note: For coagulase-negative staphylococci other than *S. lugdunensis*, **cefoxazole** is used to predict oxacillin resistance.

Zone Diameter (mm)	Interpretation for Oxacillin Resistance Prediction
≥ 25	Susceptible
≤ 24	Resistant

Interpretive Criteria for Enterobacterales

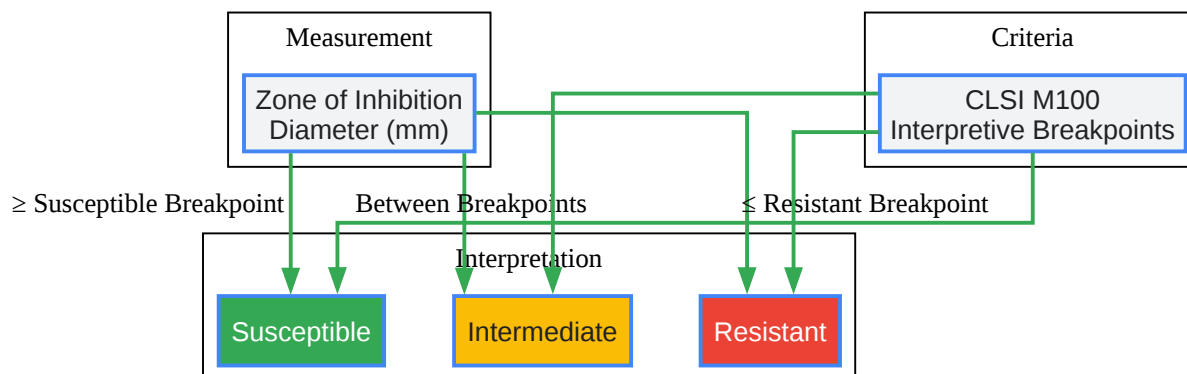
Zone Diameter (mm)	Interpretation
≥ 18	Susceptible
15 - 17	Intermediate
≤ 14	Resistant

Experimental Workflow and Signaling Pathways



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Caption: **Cefoxazole** Disk Diffusion Assay Workflow.



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